molecular formula C20H16N2O2 B12118609 Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine

Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine

Cat. No.: B12118609
M. Wt: 316.4 g/mol
InChI Key: KJTRLDHOQVTYJK-UHFFFAOYSA-N
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Description

Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine is a compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the cyclization of 2-aminophenol with aldehydes in the presence of catalysts such as samarium triflate or copper(I) iodide . The reaction can be carried out under mild conditions in an aqueous medium or using microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of nanocatalysts and ionic liquid catalysts has also been explored to achieve higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine can be compared with other similar compounds, such as:

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Benzothiazole derivatives: Exhibiting antifungal and anticancer properties.

    Benzisoxazole derivatives: Used in the development of antipsychotic drugs.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzoxazole derivatives .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[3-(4-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C20H16N2O2/c1-14-9-11-16(12-10-14)23-17-6-4-5-15(13-17)21-20-22-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,21,22)

InChI Key

KJTRLDHOQVTYJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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